methyl 3-propan-2-yl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 3-propan-2-yl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H13NO2. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Mechanism of Action
Target of Action
Methyl 3-isopropyl-1H-pyrrole-2-carboxylate is a biochemical reagent It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds such as indole derivatives have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Related compounds have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-propan-2-yl-1H-pyrrole-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a pyrrole derivative with an esterifying agent in the presence of a catalyst. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-propan-2-yl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl 3-propan-2-yl-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the production of various chemical products
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl 3-propan-2-yl-1H-pyrrole-2-carboxylate include:
- Methyl 2-(propan-2-yl)-1H-pyrrole-3-carboxylate
- Methyl 3-(1H-pyrrol-2-yl)propanoate .
Uniqueness
This compound is unique due to its specific structure and the resulting chemical and biological properties. Its distinct arrangement of functional groups allows it to participate in a variety of chemical reactions and exhibit specific biological activities that may not be observed in similar compounds .
Properties
IUPAC Name |
methyl 3-propan-2-yl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(2)7-4-5-10-8(7)9(11)12-3/h4-6,10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEREHOEDBBREI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(NC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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